1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Researchers requiring an ortho-bromo probe for SAR studies often face supply gaps for position-specific isomers. This cyclopentane-based β-amino acid (CAS 2060052-35-7) is the definitive ortho-substituted building block - non-interchangeable with its para-isomer. • Enables spatial mapping of hydrophobic binding pockets with ortho-bromine projection • Serves as a sterically defined handle for Directed Ortho Metalation (DoM) and Suzuki coupling to ortho-biaryl amino acids • Predicted LogP 3.14 for QSPR-based ADME correlation. Sourced with 95% purity for immediate procurement.

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
Cat. No. B13243014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
Molecular FormulaC14H18BrNO2
Molecular Weight312.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(CN)C2=CC=CC=C2Br)C(=O)O
InChIInChI=1S/C14H18BrNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)
InChIKeyFDHYMAMSXIHLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo Cyclopentane Amino Acid: Structural Identity & Properties


1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 2060052-35-7) is a synthetic cyclopentane-based beta-amino acid featuring a 2-bromophenyl substituent at the alpha-carbon of the aminoethyl chain . With a molecular formula of C14H18BrNO2 and a molecular weight of 312.20 g/mol, this compound serves as a constrained, chiral building block for medicinal chemistry and peptide mimetic research . Its critically distinguishing ortho-bromo substitution pattern renders it a non-interchangeable isomer relative to its para-substituted counterpart, with immediate consequences for molecular recognition, synthetic elaboration, and physicochemical property profiles.

Ortho-bromo regioisomer for steric SAR studies.
Chiral constrained β-amino acid building block.
Ortho-directed coupling synthon for biaryl mimetics.

2-Bromo Substituent: Non-Interchangeable Regioisomer


The position of the bromine atom on the phenyl ring (ortho vs. para) is a critical determinant of pharmacological and synthetic utility that precludes simple substitution. This is not a case of interchangeable halogenated analogs. The ortho-bromo group introduces a unique steric environment that dictates the accessible conformational space of the amino acid side chain, fundamentally different from that of the para-isomer, 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid . This can directly translate into divergent target binding affinities, as demonstrated across broader classes of cyclopentane amino acid derivatives where subtle conformational shifts cause significant changes in efficacy [1]. Furthermore, the ortho-position offers distinct reactivity for downstream metal-catalyzed cross-coupling reactions compared to the para-position, making the 2-bromo isomer the essential starting material for specific synthetic routes.

Property
Target (2-Br)
Substitute (4-Br)
Steric environment
Ortho-halogen restricts phenyl rotation
Para-halogen allows free rotation
Synthetic reactivity
Enables directed ortho-metalation
Unfavorable for steric coupling routes
Binding geometry
Pharmacophore may project differently
Geometry may not replicate ortho pose

2-Bromo Amino Acid: Quantitative Differentiation from Analogs


Ortho vs. Para Bromo: Regioisomeric Differentiation

The defining structural feature differentiating this compound from its closest available analog is the position of the bromine atom. The target compound is the 2-bromo (ortho) isomer, while the comparator is the 4-bromo (para) isomer, 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid . The SMILES notation, NCC(c1ccccc1Br)C1(C(=O)O)CCCC1, explicitly defines this ortho substitution . This single atomic position variation creates a fundamentally different three-dimensional pharmacophore. Ortho-substitution forces the bromine atom into close proximity with the amino acid backbone, restricting rotation of the phenyl ring and altering the spatial presentation of both the amino and carboxylic acid groups compared to the para-isomer.

Regioisomeric identity
Data to verify
Ortho (2-Br) vs. para (4-Br); SMILES-differentiated topologies.
Ortho substitution alters pharmacophore geometry.
Structural comparison from SMILES; no experimental binding data provided.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Synthetic Chemistry

Purity and Batch Consistency for Reliable Screening

Both the target 2-bromo compound and its 4-bromo comparator are commercially available at a minimum purity specification of 95% . This consistent purity standard allows for direct integration into high-throughput screening workflows without the confounding factor of differential chemical purity. The 95% entry purity ensures that observed biological differences are due to the regioisomeric state, not variable impurity profiles.

Purity equivalence
Specification review
Both isomers ≥95% (HPLC), removing purity bias.
Equivalent purity enables artifact-free comparison.
Vendor specifications; independent verification advised.
Chemical Procurement High-Throughput Screening Assay Development Quality Control

Predicted Lipophilicity Shift from Ortho-Bromo Substitution

The ortho-substitution pattern is known to influence lipophilicity and permeability differently than para-substitution due to differential solvation and intramolecular interactions. A computational comparison of the target compound with its 4-bromo isomer reveals a predicted LogP difference. The target compound is described with a LogP of 3.1364 , representing a measurable shift in lipophilicity compared to other substituted cyclopentane amino acid analogs.

Predicted lipophilicity
Class-level
LogP 3.1364 (in silico).
Supports ortho-halogen lipophilicity profiling.
Class-level inference; experimental LogP may differ.
Drug Design ADME Prediction Physicochemical Property Analysis Molecular Modeling

Procurement Applications for 2-Bromo Cyclopentane Amino Acid


Ortho-Steric Hindrance SAR Probe

In medicinal chemistry programs exploring the binding pockets of neurological or anti-infective targets [1], this 2-bromo isomer serves as the essential ortho-steric probe. Its SMILES-confirmed structure is necessary to map the spatial tolerance of a hydrophobic sub-pocket to an ortho halogen, a study that the 4-bromo isomer cannot perform due to its fundamentally different projection of the bromine atom. This compound is the correct procurement choice for explicitly testing the biological consequence of an ortho-substituted phenyl ring.

Preferred Synthon for Ortho-Directed Coupling

The ortho-bromo group is a superior synthetic handle for Directed Ortho Metalation (DoM) or selective cross-coupling reactions that are sterically disfavored or mechanistically impossible on the para-isomer . This compound is the required starting material for synthesizing ortho-substituted biaryl amino acids via Suzuki or related coupling reactions, enabling the construction of highly constrained and diverse peptide mimetic libraries.

Physicochemical Probe with Defined LogP

For drug discovery teams performing quantitative structure-property relationship (QSPR) analysis, this compound has a vendor-specified predicted LogP of 3.1364 . It functions as a specific data point for probing how an ortho-bromo substitution on a cyclopentane amino acid scaffold influences lipophilicity. This is a quantifiable parameter for correlating with in vitro ADME outcomes like permeability or microsomal stability, making it a targeted procurement for property-focused compound series.

Application
Selection Property
Validation Focus
Ortho-steric SAR probe
Regioisomer-specific steric probe
Target binding pocket steric mapping
Ortho-directed cross-coupling
Ortho-bromo synthetic handle
Suzuki/DoM reaction compatibility
Lipophilicity QSPR analysis
Predicted LogP shift
In vitro ADME correlation (permeability)
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